molecular formula C23H32O3S B196296 7alpha-Thiomethylspironolactone CAS No. 38753-77-4

7alpha-Thiomethylspironolactone

Cat. No.: B196296
CAS No.: 38753-77-4
M. Wt: 388.6 g/mol
InChI Key: FWRDLPQBEOKIRE-RJKHXGPOSA-N
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Mechanism of Action

Target of Action

7alpha-Thiomethylspironolactone (7α-TMS) is a steroidal antimineralocorticoid and antiandrogen . It primarily targets the mineralocorticoid receptor and the androgen receptor . These receptors play a crucial role in the regulation of electrolyte balance and androgenic effects in the body .

Mode of Action

7α-TMS acts as an antagonist to the mineralocorticoid receptor, thereby inhibiting the action of aldosterone . By binding to the mineralocorticoid receptor, it prevents sodium reabsorption and promotes potassium retention . As an antiandrogen, it competes with androgens for binding to the androgen receptor, thereby reducing androgenic effects .

Biochemical Pathways

The action of 7α-TMS affects the renin-angiotensin-aldosterone system . By antagonizing the mineralocorticoid receptor, it disrupts the normal function of aldosterone, leading to increased excretion of sodium and water, and decreased excretion of potassium . This can have downstream effects on blood pressure and fluid balance.

Pharmacokinetics

7α-TMS is a major active metabolite of spironolactone . Spironolactone is a prodrug with a short terminal half-life of 1.4 hours . The active metabolites of spironolactone, including 7α-TMS, have extended terminal half-lives . For 7α-TMS, the terminal half-life is 13.8 hours . These metabolites are responsible for the therapeutic effects of the drug .

Result of Action

The action of 7α-TMS results in a potassium-sparing effect . It accounts for around 80% of the potassium-sparing effect of spironolactone . This can help in conditions where there is a need to reduce fluid without causing hypokalemia, such as in heart failure, liver cirrhosis, and certain kidney diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thiomethylspironolactone involves multiple steps, starting from spironolactoneThis is typically achieved through a series of chemical reactions including oxidation, reduction, and substitution reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7alpha-Thiomethylspironolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7alpha-Thiomethylspironolactone has a wide range of applications in scientific research:

    Chemistry: Used to study the structure-activity relationships of spirolactone derivatives.

    Biology: Investigated for its effects on aldosterone receptors and its role in electrolyte balance.

    Medicine: Explored for its potential therapeutic effects in conditions like heart failure and hypertension.

    Industry: Utilized in the development of new mineralocorticoid receptor antagonists.

Comparison with Similar Compounds

Uniqueness: 7alpha-Thiomethylspironolactone is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and receptor binding affinities. It accounts for a significant portion of the therapeutic effects of spironolactone, particularly its potassium-sparing diuretic action .

Properties

IUPAC Name

(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRDLPQBEOKIRE-RJKHXGPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959567
Record name 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38753-77-4
Record name 7α-(Thiomethyl)spironolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38753-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Thiomethylspirolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7.ALPHA.-THIOMETHYLSPIRONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YU66JY4WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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